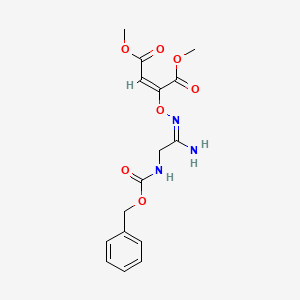
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a maleate ester group and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate typically involves multiple steps. One common method starts with the preparation of the benzyloxycarbonyl-protected amino acid, which is then reacted with maleic anhydride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include inhibition of enzyme-substrate complexes or alteration of protein conformations .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl maleate
- Dimethyl fumarate
- Benzyloxycarbonyl-protected amino acids
Uniqueness
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is unique due to its combination of a maleate ester group and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C16H19N3O7 |
|---|---|
Molecular Weight |
365.34 g/mol |
IUPAC Name |
dimethyl (E)-2-[(E)-[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]oxybut-2-enedioate |
InChI |
InChI=1S/C16H19N3O7/c1-23-14(20)8-12(15(21)24-2)26-19-13(17)9-18-16(22)25-10-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H2,17,19)(H,18,22)/b12-8+ |
InChI Key |
AJFNBEBOFXYBTP-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/O/N=C(\CNC(=O)OCC1=CC=CC=C1)/N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)ON=C(CNC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















